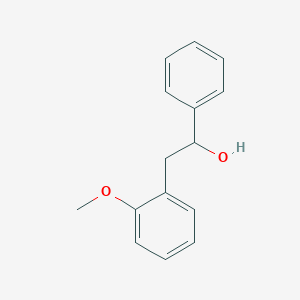

2-(2-Methoxyphenyl)-1-phenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDZOSZXAQKDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization As a Target Molecule in Synthetic Organic Chemistry

In synthetic organic chemistry, the selection of a target molecule for synthesis is driven by several factors, including novel structural features, potential applications, or the challenge posed by its construction. 2-(2-Methoxyphenyl)-1-phenylethanol, while structurally modest, serves as an excellent case study for the development and optimization of synthetic methodologies. The key structural features of this molecule are the 1,2-diarylethanol motif and the specific substitution pattern on the aromatic rings. The presence of a hydroxyl group and an adjacent stereocenter makes it a valuable target for asymmetric synthesis, a critical area of modern organic chemistry focused on the selective production of a single enantiomer of a chiral compound.

The synthesis of such molecules allows chemists to test the efficiency and selectivity of new catalytic systems and reaction conditions. The methoxy (B1213986) substituent on one of the phenyl rings introduces electronic and steric factors that can influence the reactivity and outcome of synthetic transformations, providing valuable data for the broader understanding of reaction mechanisms.

Relevance in the Field of Complex Molecule Synthesis

The 1,2-diarylethanol scaffold, the core of 2-(2-Methoxyphenyl)-1-phenylethanol, is a "privileged structure" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. nih.gov This scaffold is a key component of various natural products and synthetic drugs. For instance, the structure of the potent antitumor agent combretastatin (B1194345) A-4, isolated from the African willow tree, is based on a 1,2-diarylethane framework. nih.gov

Derivatives of 1,2-diarylethanol have been investigated for a range of biological activities, including as antifungal agents and potential ligands for estrogen receptors. nih.gov Recent studies have also highlighted their potential as a new class of antibacterial drugs. nih.gov The synthesis of specific derivatives like this compound, therefore, serves as a crucial step in the exploration of new therapeutic agents. By preparing and testing a library of such compounds with varied substitution patterns, medicinal chemists can establish structure-activity relationships (SAR), which are essential for the design of more potent and selective drugs.

Historical Development of Synthetic Approaches to Analogous Structures

The construction of the 1,2-diarylethanol framework has been a long-standing challenge in organic synthesis, with various methods developed over the years.

Classical Methods: One of the most traditional and widely used methods for the synthesis of 1-phenylethanol (B42297) and its derivatives is the Grignard reaction . infinitylearn.com This involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate aldehyde or epoxide. For the synthesis of 2-phenylethanol (B73330), a common approach involves the reaction of phenylmagnesium bromide with ethylene (B1197577) oxide. google.com A similar strategy could be envisioned for 2-(2-Methoxyphenyl)-1-phenylethanol, where a Grignard reagent derived from a substituted bromobenzene (B47551) would react with a suitable epoxide or aldehyde.

Reduction of Carbonyl Compounds: Another classical approach involves the reduction of α-aryl ketones. For instance, the corresponding ketone, 2-(2-methoxyphenyl)-1-phenylethanone, could be reduced to the desired alcohol using various reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride.

Catalytic Hydrogenation: The catalytic hydrogenation of styrene (B11656) oxides has also been a historical route to phenylethanol derivatives. google.com This method involves the use of a catalyst, often a supported platinum group metal, to add hydrogen across the epoxide ring, yielding the corresponding alcohol.

A summary of these historical approaches is presented in the table below:

| Synthetic Approach | Key Reagents/Substrates | Product Class |

| Grignard Reaction | Phenylmagnesium halide, Ethylene oxide/Aldehyde | 1-Phenylethanol derivatives |

| Carbonyl Reduction | α-Aryl ketone, NaBH₄/LiAlH₄ | 1,2-Diarylethanols |

| Catalytic Hydrogenation | Styrene oxide, H₂, Metal catalyst (e.g., Pt) | Phenylethanol derivatives |

Current Research Trajectories in Phenylethanol Derivatives

Strategies for Carbon-Carbon Bond Formation

The creation of the core carbon framework of 2-(2-Methoxyphenyl)-1-phenylethanol can be approached through various advanced synthetic strategies. While the direct formation of the final alcohol often involves a reduction step, this reduction is performed on a precursor ketone, 2-(2-methoxyphenyl)acetophenone. The synthesis of this ketone itself relies on carbon-carbon bond-forming reactions. Alternatively, methods like the Grignard reaction can be employed to construct the carbon skeleton and introduce the hydroxyl group in a single, elegant transformation.

Catalytic Hydrogenation of Precursor Ketones or Aldehydes

Catalytic hydrogenation is a cornerstone of organic synthesis for the reduction of carbonyl groups. libretexts.orglibretexts.org In the context of producing this compound, the process involves the reduction of the corresponding precursor ketone, 2-(2-methoxyphenyl)acetophenone. This method is highly valued for its efficiency and clean reaction profiles, often yielding the desired alcohol product by simply removing the catalyst and solvent. libretexts.org The reaction involves the addition of molecular hydrogen (H₂) across the carbon-oxygen double bond, converting a ketone to a secondary alcohol. ncert.nic.in This transformation can be achieved through homogeneous, heterogeneous, or transfer hydrogenation approaches, each offering distinct advantages.

Homogeneous catalysis involves the use of soluble, metal-based catalysts that operate in the same phase as the reactants. This approach allows for high selectivity and activity under mild conditions due to the well-defined nature of the catalytic species. Iron(II) PNP pincer complexes, for instance, have emerged as efficient catalysts for the hydrogenation of various ketones and aldehydes. acs.org These reactions typically proceed at room temperature using hydrogen gas at moderate pressures. acs.org The mechanism is believed to involve a cooperative effect between the metal center and the ligand, facilitating the heterolytic cleavage of dihydrogen. acs.org The choice of an alcoholic solvent, such as ethanol, is often crucial for the reaction's success, and the presence of a base like potassium tert-butoxide can further enhance catalytic activity. acs.org

Table 1: Representative Homogeneous Hydrogenation of Acetophenone (B1666503) (Model Substrate)

| Catalyst System | H₂ Pressure (bar) | Solvent | Temperature | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Fe(II) PNP Pincer Complex / KOtBu | 5 | Ethanol | 25 °C | 1 | >99 |

| Fe(II) PNP Pincer Complex / KOtBu | 5 | 2-Propanol | 25 °C | 1 | 80 |

| Fe(II) PNP Pincer Complex / KOtBu | 5 | Methanol (B129727) | 25 °C | 1 | 30 |

Data derived from studies on acetophenone as a model for aromatic ketones. acs.org

Heterogeneous catalysis utilizes catalysts that are in a different phase from the reactants, typically a solid catalyst in a liquid or gas reaction mixture. wiley-vch.de This method is widely used in industrial applications due to the ease of catalyst separation and recycling. nih.gov Common heterogeneous catalysts include palladium, platinum, or nickel supported on materials like carbon (Pd/C), alumina, or calcium carbonate. wiley-vch.denih.gov An advanced example is the use of microencapsulated palladium(0) catalysts, such as Pd(0)EnCat™ 30NP, which can selectively reduce aromatic ketones to their corresponding alcohols under mild conditions (e.g., room temperature and atmospheric pressure of H₂), minimizing side reactions like hydrogenolysis. nih.gov Raney Nickel is another effective catalyst, particularly for hydrogenations conducted in aqueous media at room temperature, offering a green and efficient synthetic route. rsc.org

Table 2: Comparison of Heterogeneous Catalysts for Aromatic Ketone Reduction

| Catalyst | Conditions | Substrate Scope | Selectivity |

|---|---|---|---|

| Pd(0)EnCat™ 30NP | H₂ (1 atm), RT, 16h | Aromatic ketones, aldehydes | High selectivity for alcohol, minimal hydrogenolysis |

| Raney® Nickel | H₂ (1 atm), RT, Water | Aldehydes, ketones | High yield, also reduces C=C bonds |

| Pd/C | H₂ (variable pressure), variable temp. | Broad | Can lead to over-reduction and hydrogenolysis |

| PtO₂ (Adams' catalyst) | H₂ (1-3 atm), RT, acidic/neutral solvent | Aromatic rings, ketones | Very active, can reduce aromatic rings |

Information compiled from various sources on heterogeneous hydrogenation. nih.govrsc.orgillinois.eduillinois.edu

Transfer hydrogenation is a powerful alternative to methods using pressurized hydrogen gas. In this technique, hydrogen is transferred to the substrate from a donor molecule, such as isopropanol (B130326) or formic acid, mediated by a metal catalyst. researchgate.net This approach enhances operational simplicity and safety. Asymmetric transfer hydrogenation (ATH), pioneered by Noyori and others, is particularly noteworthy for its ability to produce chiral alcohols with high enantioselectivity. researchgate.net This is typically achieved using chiral ruthenium(II) complexes, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in combination with a hydrogen source like a formic acid/triethylamine (FA/TEA) mixture. soton.ac.ukstrem.com These catalysts are highly effective for the reduction of a wide range of ketones, including substituted acetophenones, which serve as structural analogues for the precursor to this compound. soton.ac.uk

Table 3: Asymmetric Transfer Hydrogenation (ATH) of Acetophenone Derivatives with Ru(II) Catalysts

| Catalyst | Substrate | H-Source | Time (h) | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| RuCl(S,S)-Tsdpen | Acetophenone | FA/TEA | 24 | >98 | 97 |

| RuCl(S,S)-Tsdpen | 4-Methoxyacetophenone | FA/TEA | 24 | >98 | 98 |

| RuCl(S,S)-Tsdpen | 2-Bromoacetophenone | FA/TEA | 48 | >98 | 92 |

Data based on studies of Ru(II)/TsDPEN catalyst systems. soton.ac.uk

Nucleophilic Addition Reactions

Nucleophilic addition to a carbonyl group is a fundamental and versatile strategy for forming carbon-carbon bonds and creating alcohols. libretexts.orgmasterorganicchemistry.com The reaction involves the attack of a carbon-based nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate which, upon protonation, yields an alcohol. masterorganicchemistry.com

The Grignard reaction is a classic and highly effective method for the synthesis of alcohols via C-C bond formation. labster.com For the synthesis of this compound, a Grignard reagent can be used to assemble the diarylethanol skeleton in a highly convergent manner. The synthesis involves the reaction between an organomagnesium halide (Grignard reagent) and a carbonyl compound. missouri.edu

A logical pathway involves the reaction of (2-methoxyphenyl)methylmagnesium bromide with benzaldehyde (B42025). The synthesis proceeds in two main stages:

Formation of the Grignard Reagent : 2-(Bromomethyl)anisole is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form (2-methoxyphenyl)methylmagnesium bromide.

Nucleophilic Addition and Workup : The freshly prepared Grignard reagent is then added to a solution of benzaldehyde. The nucleophilic benzyl (B1604629) group attacks the carbonyl carbon of the aldehyde. Subsequent workup with a mild acid, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), protonates the resulting magnesium alkoxide salt to yield the final product, this compound. missouri.eduprepchem.com

Table 4: Grignard Synthesis of this compound

| Reactant 1 (Grignard Precursor) | Reactant 2 (Carbonyl) | Grignard Reagent | Intermediate | Final Product |

|---|---|---|---|---|

| 2-(Bromomethyl)anisole | Benzaldehyde | (2-Methoxyphenyl)methylmagnesium bromide | Magnesium alkoxide salt | This compound |

Organolithium Reagent Utilization

Organolithium reagents are powerful nucleophiles and strong bases, making them highly effective in forming carbon-carbon bonds. fishersci.fr Their reactivity can be modulated by the choice of solvent and the presence of additives like tetramethylethylenediamine (TMEDA) or hexamethylphosphoramide (B148902) (HMPA). uniurb.it

In the synthesis of this compound, an organolithium reagent can be generated from an aryl halide, such as bromobenzene (B47551), through reaction with lithium metal. masterorganicchemistry.com This phenyllithium (B1222949) can then act as a nucleophile, attacking the carbonyl carbon of a suitable precursor like 2-methoxybenzaldehyde. However, a more common and convenient approach involves the use of commercially available organolithium reagents, such as n-butyllithium or phenyllithium, to react with a precursor aldehyde or ketone.

A plausible synthetic route would involve the reaction of phenyllithium with 2-methoxybenzaldehyde. The nucleophilic phenyl group adds to the electrophilic carbonyl carbon of the aldehyde. The resulting lithium alkoxide is then protonated in a subsequent workup step to yield the final product, this compound. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), at low temperatures to control reactivity and minimize side reactions. uniurb.it

Another strategy involves the reaction of an organolithium reagent with an epoxide. The nucleophilic organolithium attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a new carbon-carbon bond. fishersci.fr For instance, the reaction of phenyllithium with 2-(2-methoxyphenyl)oxirane (B139928) would, after acidic workup, yield this compound.

The table below summarizes the key reagents and conditions for the synthesis of this compound using organolithium reagents.

| Precursor 1 | Precursor 2 | Reagent | Solvent | Key Transformation |

| Bromobenzene | 2-Methoxybenzaldehyde | Lithium Metal | Diethyl Ether | Formation of phenyllithium followed by nucleophilic addition to aldehyde |

| Phenyllithium | 2-Methoxybenzaldehyde | - | Tetrahydrofuran | Nucleophilic addition of phenyllithium to aldehyde |

| Phenyllithium | 2-(2-Methoxyphenyl)oxirane | - | Diethyl Ether | Nucleophilic ring-opening of epoxide |

Henry Reaction and Nitroaldol Condensation Variants

The Henry reaction, also known as the nitroaldol reaction, is a classic method for forming carbon-carbon bonds through the base-catalyzed reaction of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction produces a β-nitro alcohol, which can be subsequently converted to other functional groups, including the target alcohol. wikipedia.orgencyclopedia.pub

To synthesize this compound via a Henry reaction, one could react benzaldehyde with (2-methoxyphenyl)nitromethane in the presence of a base. The initial product would be 1-(2-methoxyphenyl)-2-nitro-1-phenylethanol. Subsequent reduction of the nitro group would be necessary to obtain the desired amino alcohol, which is not the target compound.

A more direct, albeit modified, approach would be a variant where the nitro group is ultimately removed. However, the standard Henry reaction is primarily used for the synthesis of β-nitro alcohols and their derivatives like nitroalkenes and β-amino alcohols. wikipedia.orgencyclopedia.pub

Recent advancements in the Henry reaction have focused on asymmetric synthesis to produce enantiomerically enriched products. This is often achieved using chiral catalysts, such as copper complexes with chiral ligands or organocatalysts like quinine (B1679958) derivatives. organic-chemistry.orgencyclopedia.pub

The general mechanism of the Henry reaction involves the deprotonation of the nitroalkane to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting alkoxide is then protonated to give the β-nitro alcohol. The reaction is reversible, and conditions can be optimized to favor the desired product. wikipedia.org

| Aldehyde/Ketone | Nitroalkane | Base/Catalyst | Intermediate Product |

| Benzaldehyde | (2-Methoxyphenyl)nitromethane | Base (e.g., NaOH) | 1-(2-Methoxyphenyl)-2-nitro-1-phenylethanol |

| 2-Methoxybenzaldehyde | Phenylnitromethane | Chiral Copper Catalyst | Chiral β-nitro alcohol |

Approaches for Oxygen-Carbon Bond Formation

The formation of the ether linkage is a key aspect of synthesizing molecules containing the 2-methoxyphenyl group. These strategies can be employed to construct the precursor molecules needed for the final steps in the synthesis of this compound.

Etherification, such as the Williamson ether synthesis, is a fundamental method for forming ether bonds. This reaction involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing a precursor for this compound, one could envision the reaction of guaiacol (B22219) (2-methoxyphenol) with a suitable phenethyl halide derivative.

Alkoxylation strategies can also be employed, which involve the addition of an alcohol to an unsaturated system or the reaction of an alcohol with a suitable leaving group.

The ring-opening of epoxides with nucleophiles is a versatile method for creating new carbon-oxygen bonds and introducing functionality. jsynthchem.com This reaction can be catalyzed by either acids or bases. jsynthchem.com In an acidic medium, the epoxide is protonated, making it more susceptible to nucleophilic attack. jsynthchem.com In a basic or neutral medium, a strong nucleophile directly attacks one of the epoxide carbons. jsynthchem.com

For the synthesis of a precursor to this compound, the reaction of styrene (B11656) oxide with guaiacol (2-methoxyphenol) in the presence of a suitable catalyst could be a viable route. The phenoxide ion, generated from guaiacol, would act as the nucleophile, attacking the epoxide ring of styrene oxide. The regioselectivity of the attack (at the benzylic or terminal carbon) would depend on the reaction conditions. Lewis acid catalysts are often employed to facilitate such ring-opening reactions. nsf.gov

The table below outlines a potential epoxide ring-opening approach.

| Epoxide | Nucleophile | Catalyst | Product (after workup) |

| Styrene Oxide | Guaiacol (2-Methoxyphenol) | Lewis Acid (e.g., Sn-Beta) | 2-(2-Methoxyphenoxy)-1-phenylethanol (B2819614) |

Reductive Transformations of Precursor Compounds

The final step in many synthetic routes to this compound involves the reduction of a carbonyl group to an alcohol.

The reduction of a ketone, specifically 2-(2-methoxyphenyl)-1-phenylethanone, is a direct method to produce this compound. This ketone precursor can be synthesized through various methods, such as a Friedel-Crafts acylation.

A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common and effective reagents for the reduction of ketones to secondary alcohols. The choice of reducing agent can depend on the presence of other functional groups in the molecule. NaBH₄ is a milder reducing agent and is often preferred for its selectivity.

Catalytic hydrogenation is another powerful method for reducing carbonyl groups. This typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). The reaction conditions, including pressure and temperature, can be adjusted to optimize the reduction. For example, the conversion of 2-(2-methoxyphenoxy)-1-phenylethanol over a Ni/CaO–H-ZSM-5(60) catalyst has been studied, demonstrating the cleavage of the C-O bond to produce 1-phenylethanol (B42297) and guaiacol. researchgate.net

The table below summarizes common methods for the reduction of the precursor ketone.

| Precursor Ketone | Reducing Agent/Catalyst | Solvent | Product |

| 2-(2-Methoxyphenyl)-1-phenylethanone | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |

| 2-(2-Methoxyphenyl)-1-phenylethanone | Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether/Tetrahydrofuran | This compound |

| 2-(2-Methoxyphenyl)-1-phenylethanone | H₂ / Palladium on Carbon (Pd/C) | Ethanol | This compound |

Oxidation Reactions and Derived Products

The secondary alcohol group in this compound is readily oxidized to form the corresponding ketone, 2-(2-methoxyphenyl)-1-phenylethanone . This transformation is a cornerstone of organic synthesis, and numerous reagents can accomplish this conversion. The choice of oxidant determines the reaction's efficiency and compatibility with other functional groups.

Common laboratory-scale oxidants for converting secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in acetone/sulfuric acid). Milder, more modern methods are often preferred to avoid harsh conditions and toxic by-products. These include Swern oxidation (using oxalyl chloride or trifluoroacetic anhydride (B1165640) and DMSO) and the Dess-Martin periodinane (DMP) oxidation.

Catalytic methods, which use a stoichiometric oxidant in conjunction with a catalytic amount of a metal complex, are also highly effective. For instance, the oxidation of the analogous compound, 1-phenylethanol, to acetophenone has been achieved with high efficiency using various catalytic systems. researchgate.netnih.gov These reactions demonstrate the expected transformation for this compound.

Table 1: Representative Oxidation Reactions of an Analogous Secondary Alcohol (1-phenylethanol)

| Reagent/Catalyst | Oxidant | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| TsNBr₂ | - | Acetonitrile | Acetophenone | 82% | researchgate.net |

| MnO₂ | - | Methylene Chloride | Acetophenone | 99% | nih.gov |

| [(tpy-PhCH₃)RuCl₃] | Isobutyraldehyde/O₂ | - | Acetophenone | Good | researchgate.net |

This table presents data for the oxidation of 1-phenylethanol as a model for the reactivity of this compound.

Reduction Reactions and Derived Products

Reduction of this compound can proceed via two primary pathways: hydrogenolysis of the carbon-hydroxyl bond or hydrogenation of the aromatic rings.

Hydrogenolysis: The benzylic C-OH bond is susceptible to cleavage under hydrogenolysis conditions. This reaction typically involves a palladium-on-carbon (Pd/C) catalyst with a hydrogen source (H₂ gas). The product of this reaction would be 1-(2-methoxyphenyl)-2-phenylethane , effectively removing the hydroxyl group and reducing the benzylic carbon.

Aromatic Ring Hydrogenation: The reduction of the phenyl and methoxyphenyl rings requires more forcing conditions than hydrogenolysis. This is typically achieved through catalytic hydrogenation at high pressures and temperatures using catalysts such as rhodium (Rh) or ruthenium (Ru), often on a carbon support (Rh/C), or using platinum oxide (PtO₂). This reaction would lead to the formation of 1-(2-methoxycyclohexyl)-2-cyclohexylethane . The reduction is generally not selective for one ring over the other under these conditions.

Substitution Reactions at Hydroxyl or Methoxy (B1213986) Groups

Substitution reactions can occur at either the hydroxyl or the methoxy group, depending on the reagents and conditions employed.

Substitution of the Hydroxyl Group: The hydroxyl group is a poor leaving group and must first be activated. In the presence of strong hydrohalic acids like HBr or HCl, the hydroxyl group is protonated to form a good leaving group (water). Subsequent departure of water generates a stable secondary benzylic carbocation, which is then trapped by the halide ion in an Sₙ1 reaction to yield a halide like 1-bromo-2-(2-methoxyphenyl)-1-phenylethane . Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for Sₙ2 reactions with a wide range of nucleophiles.

Substitution of the Methoxy Group: The methoxy group is an ether linkage and is generally unreactive. However, it can be cleaved by strong acids, particularly HBr or HI. The reaction involves protonation of the ether oxygen, followed by nucleophilic attack by the halide at the methyl carbon, releasing methanol and the corresponding phenol (B47542), 2-(1-hydroxy-2-phenylethyl)phenol . Boron tribromide (BBr₃) is another powerful reagent for cleaving aryl methyl ethers.

Elimination Reactions and Alkene Formation

The acid-catalyzed dehydration of this compound is a classic elimination reaction that yields an alkene. nih.gov This reaction typically proceeds through an E1 mechanism due to the ability to form a stabilized carbocation intermediate.

The mechanism involves:

Protonation of the hydroxyl group by a strong acid catalyst (e.g., H₂SO₄, H₃PO₄, or TsOH).

Loss of a water molecule to form a secondary, benzylic carbocation at the C1 position. This carbocation is resonance-stabilized by the adjacent phenyl ring.

A base (such as water or the conjugate base of the acid) removes a proton from the adjacent carbon (C2).

Formation of a carbon-carbon double bond, yielding a stilbene (B7821643) derivative.

The product of this reaction is 1-(2-methoxyphenyl)-2-phenylethene , which can exist as both (E) and (Z) stereoisomers. According to Zaitsev's rule, the more substituted alkene is favored. The dehydration of the similar 1-phenylethanol to styrene is a well-documented industrial and laboratory process. nih.govresearchgate.netgoogle.com

Table 2: Catalysts for Dehydration of an Analogous Alcohol (1-phenylethanol)

| Catalyst | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| [Cu(mesoFOX-L1)(MeCN)][OTf]₂ | Toluene | Styrene | >95% | nih.gov |

| Re₂O₇ | Toluene | Styrene | >99% | uu.nl |

| Amberlyst-15 | None | Styrene | High | researchgate.net |

This table presents data for the dehydration of 1-phenylethanol as a model for the reactivity of this compound.

Rearrangement Reactions

The classic pinacol (B44631) rearrangement involves the acid-catalyzed rearrangement of a 1,2-diol (a vicinal diol) to a ketone or aldehyde. chemistrysteps.comwikipedia.org For this compound to undergo such a reaction, it must first be converted into a suitable 1,2-diol precursor, such as 1-(2-methoxyphenyl)-2-phenyl-1,2-ethanediol .

Assuming this diol is formed, its treatment with a strong acid would initiate the following sequence: masterorganicchemistry.comorganic-chemistry.org

Protonation of one of the two hydroxyl groups. Protonation is more likely to occur at the hydroxyl group on C1, as its departure would form a carbocation stabilized by the adjacent phenyl ring.

Loss of water to generate a tertiary carbocation.

A 1,2-migratory shift of a group from the adjacent carbon to the carbocation center. The group with the highest migratory aptitude will shift preferentially. In this case, the competition is between a hydrogen and a 2-methoxyphenyl group. Generally, aryl groups have a high migratory aptitude.

Deprotonation of the remaining hydroxyl group to form the final carbonyl product.

If the 2-methoxyphenyl group migrates, the resulting product would be a ketone. The driving force for the migration is the formation of a highly stable, resonance-delocalized oxonium ion intermediate. wikipedia.orgmasterorganicchemistry.com

Skeletal rearrangements can also occur via other pathways, particularly those involving carbocation intermediates. During the acid-catalyzed dehydration (Section 4.4), the formation of the benzylic carbocation at C1 could potentially be followed by a 1,2-hydride shift from C2. This would relocate the positive charge to C2, forming a new carbocation. Subsequent elimination from this rearranged intermediate could lead to an isomeric alkene product, although this is less likely if the initial carbocation is already highly stabilized. Such rearrangements are more common when they lead to a more stable carbocation (e.g., secondary to tertiary).

Cleavage Reactions of Ether Linkages

The ether linkage in this compound is a key target for cleavage reactions aimed at breaking down lignin-like structures into smaller, more useful aromatic compounds.

Hydrogenolysis is a critical reaction for the valorization of lignin (B12514952), involving the cleavage of carbon-oxygen (C-O) bonds with the aid of a catalyst and a hydrogen source. In the context of this compound, this reaction selectively targets the β-O-4 ether bond. The process typically yields monomeric phenols, which can be further upgraded. researchgate.net

The reaction proceeds via two main competitive pathways. The primary pathway involves the hydrogenolysis of the C-O ether bond to produce 1-phenylethanol and guaiacol. researchgate.net A secondary pathway can lead to the hydrogenation of the aromatic rings, depending on the catalyst and reaction conditions. nih.gov

Various heterogeneous catalysts have been developed to facilitate this transformation efficiently. Nickel-based catalysts are favored for their ability to effectively cleave C-O bonds. researchgate.net For instance, a Ni/CaO-H-ZSM-5 catalyst has been used to cleave the C-O bond in 2-(2-methoxyphenoxy)-1-phenylethanol. Studies have shown that lower hydrogen pressure tends to favor the desired hydrogenolysis pathway, while higher pressure promotes hydrogenation of the aromatic rings. researchgate.net Another robust system, a ceria-supported nickel-palladium bimetallic catalyst (Ni-Pd/CeO2), has demonstrated effective hydrogenolysis of C-O bonds under just 1 atmosphere of hydrogen. researchgate.net

Catalytic transfer hydrogenolysis (CTH) offers an alternative that uses hydrogen-donor solvents like isopropanol instead of molecular hydrogen, which can be economically advantageous. researchgate.netnih.gov A catalyst derived from a Ni-metal-organic framework (Ni/C-2-400) has shown excellent performance, achieving nearly complete conversion of a similar β-O-4 model compound, 2-phenoxy-1-phenylethanol, at a relatively low temperature of 120°C. nih.gov By adjusting the reaction temperature, the selectivity towards different products can be controlled. At 120°C, phenol and ethylbenzene (B125841) are the main products; at higher temperatures (140-200°C), further hydrogenation leads to cyclohexanol (B46403) and ethylcyclohexane. nih.gov

Table 1: Catalytic Hydrogenolysis of this compound and Related Model Compounds

| Catalyst | Hydrogen Source | Temperature (°C) | Major Products | Reference |

|---|---|---|---|---|

| Ni/CaO-H-ZSM-5 | H₂ | 140 | 1-Phenylethanol, Guaiacol | researchgate.net |

| Ni/C-2-400* | Isopropanol | 120 | Phenol, Ethylbenzene | nih.gov |

| Ni/C-2-400* | Isopropanol | 140 | Cyclohexanol, Ethylbenzene | nih.gov |

| Ni/C-2-400* | Isopropanol | 200 | Cyclohexanol, Ethylcyclohexane | nih.gov |

*Data for the model compound 2-phenoxy-1-phenylethanol.

The ether linkage of this compound is also susceptible to cleavage under acidic conditions. This process is fundamental to understanding acid-catalyzed lignin depolymerization. The reaction is typically initiated by the protonation of the ether oxygen by a strong acid, such as HI, HBr, or H₂SO₄. masterorganicchemistry.comyoutube.com This protonation converts the ether into a better leaving group. masterorganicchemistry.com

Following protonation, the C-O bond is cleaved. The mechanism can proceed through different pathways. One proposed mechanism involves the direct protonation of the ether oxygen, followed by cleavage of the β-O-4 bond, which can result in an epoxide and a phenol. acs.org The presence of hydroxyl groups on the phenyl rings can significantly enhance the rate of this cleavage. acs.org For a related model compound, 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol (a GG model), acidolysis yields products like guaiacol and (4-hydroxy-3-methoxyphenyl)acetaldehyde. acs.org The reaction rates can be slow, with some studies reporting only 40% conversion after 60 hours. acs.org

The specific products formed depend on the structure of the starting material and the reaction conditions. For phenyl ethers, cleavage with an acid like HI typically yields a phenol and an alkyl halide, as the sp²-hybridized carbon of the phenyl ring is not susceptible to Sₙ1 or Sₙ2 reactions. masterorganicchemistry.com

Derivatization for Further Synthetic Utility

The structure of this compound, containing a secondary alcohol, allows for various derivatization reactions to produce other useful compounds. These transformations typically target the hydroxyl group.

One common derivatization is the oxidation of the secondary alcohol. This reaction converts the hydroxyl group into a ketone, yielding 2-(2-methoxyphenoxy)-1-phenylethanone. doi.org This transformation can be achieved using various oxidizing agents.

The hydroxyl group can also be a site for substitution reactions. For instance, it can be converted into a better leaving group and then substituted by a halide. Reacting the parent alcohol, 2-phenylethanol (B73330), with reagents to introduce a bromine atom results in 1-bromo-2-phenylethane. vaia.com A similar transformation would be expected for this compound.

Furthermore, dehydration of the alcohol can lead to the formation of an alkene. For example, 2-phenylethanol can be dehydrated to form styrene. vaia.com Applying this to this compound would be expected to produce 1-(2-methoxyphenyl)-2-phenyl-ethene. The formation of ethers is also possible through the reaction of the corresponding alkoxide (formed by deprotonating the alcohol) with an alkyl halide. vaia.com

Table 2: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents (Example) | Product | Reference |

|---|---|---|---|

| Oxidation | Periodinane, CH₂Cl₂ | 2-(2-Methoxyphenoxy)-1-phenylethanone | doi.orgvaia.com |

| Dehydration | POCl₃, Pyridine | 1-(2-Methoxyphenyl)-2-phenyl-ethene | vaia.com |

| Substitution | HBr | 1-Bromo-2-(2-methoxyphenyl)-1-phenylethane | vaia.com |

Catalytic Aspects in the Chemistry of 2 2 Methoxyphenyl 1 Phenylethanol

Design and Application of Homogeneous Catalysts

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and activity under mild reaction conditions due to well-defined active sites.

Metal-Complex Catalysis

Homogeneous metal complexes are widely used for various transformations of alcohols. For instance, nickel(II)-diphosphine complexes have been investigated for the acceptorless dehydrogenation of 1-phenylethanol (B42297) to acetophenone (B1666503). rsc.orgethernet.edu.et In these systems, both the electronic and steric properties of the phosphine (B1218219) ligands, along with the nature of the base used, significantly influence the catalytic activity. rsc.orgethernet.edu.et While this demonstrates the potential for such transformations, the methoxy (B1213986) group in 2-(2-methoxyphenyl)-1-phenylethanol could influence catalysis through steric hindrance or weak coordination of the ether oxygen, as has been observed in other nickel-catalyzed reactions involving 2-methoxyphenyl phosphite (B83602) ligands. researchgate.net

Similarly, copper(II) and zinc(II) complexes with fused-bisoxazolidine ligands have been shown to be effective catalysts for the dehydration of 1-phenylethanol to styrene (B11656). newcastle.edu.au An air-stable copper(II) catalyst, [Cu(mesoFOX-L1)(MeCN)][OTf]₂, can achieve over 95% yield of styrene at a 1 mol% catalyst loading, highlighting the efficiency of molecular catalysts in such transformations. newcastle.edu.au The application of these specific metal complexes to this compound remains an area for further investigation.

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. While direct organocatalytic reactions involving this compound are not extensively documented, related transformations provide a framework for potential applications.

A pertinent example is the asymmetric aminohydroxylation of styrenes. The synthesis of (S)-N-(tert-butoxycarbonyl)-1-(4-methoxyphenyl)-2-hydroxyethylamine, a structural analogue, is achieved using Sharpless asymmetric aminohydroxylation conditions. This reaction utilizes a chiral ligand (DHQ)₂PHAL in the presence of a catalytic amount of osmium tetroxide, though it is often considered a metal-catalyzed reaction mediated by an organic ligand. In a broader sense of organocatalysis, the chiral organic ligand is the key component directing the stereochemical outcome. For the aminohydroxylation of 4-methoxystyrene, this method yields the desired product with a high enantiomeric excess of 98%. researchgate.net

Table 1: Asymmetric Aminohydroxylation of 4-methoxystyrene

| Ligand | Product | Regioisomeric Ratio | Isolated Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| (DHQ)₂PHAL | (S)-N-(tert-butoxycarbonyl)-1-(4-methoxyphenyl)-2-hydroxyethylamine | 85:15 | 74% | 98% |

| (DHQD)₂PHAL | (R)-N-(tert-butoxycarbonyl)-1-(4-methoxyphenyl)-2-hydroxyethylamine | 68:32 | 65% | 96% |

Data sourced from research on asymmetric aminohydroxylation of styrene derivatives. researchgate.net

This demonstrates the potential of chiral organic molecules to control reactivity and selectivity in transformations of substrates structurally similar to this compound.

Heterogeneous Catalysis for Synthesis and Transformation

Heterogeneous catalysts, being in a different phase from the reactants, are advantageous for their ease of separation and recyclability, making them suitable for industrial applications.

Supported Metal Catalysts

Supported metal catalysts are central to many industrial hydrogenation, dehydrogenation, and hydrogenolysis processes. In the context of lignin (B12514952) valorization, the cleavage of C-O ether bonds is a key transformation. Research on the lignin model compound 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614), which shares a core structure with this compound, provides valuable data.

A novel Ni/CaO-H-ZSM-5(60) catalyst has been shown to be highly effective for the conversion of this model compound. rsc.org The supported nickel metal plays a crucial role in the hydrogenolysis pathway. The conversion of 2-(2-methoxyphenoxy)-1-phenylethanol proceeds primarily through the selective cleavage of the β-O-4 ether bond to produce 1-phenylethanol and guaiacol (B22219). rsc.org At 140 °C, this catalyst achieved 100% conversion of the starting material. rsc.org

Acid-Base Catalysts

Heterogeneous acid-base catalysts are critical for reactions like dehydration and condensation. The functionality of these catalysts often relies on the presence of acidic (e.g., Brønsted or Lewis acid sites) or basic sites on the surface of a solid support. sciencenet.cn

Zeolite and Metal-Organic Framework (MOF) Based Catalysts

Zeolites and Metal-Organic Frameworks (MOFs) are crystalline porous materials with well-defined structures that make them highly versatile catalysts and catalyst supports. rsc.org

Table 2: Product Distribution from the Conversion of 2-(2-methoxyphenoxy)-1-phenylethanol over Ni/CaO-H-ZSM-5(60)

| Time (min) | Conversion (%) | Selectivity to 1-phenylethanol (%) | Selectivity to Guaiacol (%) | Selectivity to Ethylbenzene (B125841) (%) |

|---|---|---|---|---|

| 30 | 92% | 35.2% | - | - |

| 240 | 100% | 30.9% | 47.2% | 20.3% |

Reaction conditions: 140 °C, 1 MPa H₂. Data adapted from a study on lignin model compound conversion. rsc.org

Metal-Organic Framework (MOF) Based Catalysts: MOFs are highly tunable materials that can be designed with specific catalytic sites. A composite material, Cd-MOF/S/Ni-NiO, has been successfully used for the photocatalytic oxidation of the lignin model compound 2-phenoxy-1-phenylethanol, coupled with hydrogen production. In this system, the MOF acts as a light-harvesting scaffold. The addition of Ni-NiO as a co-catalyst was found to be crucial for steering the reaction towards the selective oxidation of the alcohol to a ketone.

Without the Ni-NiO co-catalyst, the reaction mainly produced phenol (B47542) and acetophenone with only a 2.6% yield of the desired 2-phenoxy-1-phenylethanone. However, with the addition of Ni-NiO, the yield of 2-phenoxy-1-phenylethanone increased dramatically to 62%, with a near-complete conversion of the starting material.

Table 3: Photocatalytic Oxidation of 2-Phenoxy-1-phenylethanol

| Catalyst System | Conversion of Substrate | Yield of 2-phenoxy-1-phenylethanone | H₂ Production Rate (μmol g⁻¹ h⁻¹) |

|---|---|---|---|

| Cd-MOF/S | - | 2.6% | 102 |

| Cd-MOF/S/Ni-NiO | ~100% | 62% | 1058 |

Data sourced from a study on the photocatalytic oxidation of a lignin β-O-4 model compound.

This work highlights the potential of designing sophisticated, multifunctional MOF-based catalysts for the selective transformation of complex molecules like this compound.

Biocatalysis in Stereoselective Processes

The synthesis of enantiomerically pure chiral alcohols is of significant importance in the chemical and pharmaceutical industries. Biocatalysis, utilizing whole microbial cells or isolated enzymes, has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the asymmetric reduction of prochiral ketones. researchgate.netthieme-connect.de This approach offers high stereoselectivity under mild reaction conditions, reducing the need for hazardous reagents and complex purification steps. researchgate.net

The biocatalytic reduction of a prochiral ketone, such as 2-methoxy-deoxybenzoin (the precursor to this compound), typically employs ketoreductases (KREDs). These enzymes, which belong to the oxidoreductase family, catalyze the transfer of a hydride from a cofactor, usually nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its non-phosphorylated form (NADH), to the carbonyl carbon of the substrate. nih.gov

Whole-cell biocatalysis is often preferred for practical applications as it circumvents the need for costly enzyme purification and the external addition of expensive cofactors. mdpi.com The microbial host contains the necessary enzymes and an endogenous system for cofactor regeneration, where a simple and inexpensive co-substrate like glucose or isopropanol (B130326) is used to recycle the oxidized cofactor (NADP+/NAD+) back to its active form (NADPH/NADH). mdpi.comnih.gov

The stereochemical outcome of the reduction is determined by the specific enzyme, which preferentially binds the substrate in an orientation that exposes one of the two prochiral faces (Re or Si) of the carbonyl group to the hydride donor. This inherent selectivity can lead to the formation of either the (R)- or (S)-alcohol with high enantiomeric excess (ee). Various microorganisms, including yeast strains like Saccharomyces and Kluyveromyces, as well as bacteria such as Bacillus cereus, have been successfully employed as whole-cell biocatalysts for the asymmetric reduction of a wide array of prochiral ketones. mdpi.comresearchgate.net

While specific studies on the bioreduction of 2-methoxy-deoxybenzoin are not extensively documented, research on analogous diaryl ketones demonstrates the feasibility of this approach. For instance, various microorganisms have been screened for their ability to reduce structurally similar ketones, achieving high conversions and excellent optical purity.

Table 1: Examples of Biocatalytic Reduction of Analagous Aromatic Ketones

| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (ee) | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| 4'-Methoxyacetophenone | Rhodotorula sp. AS2.2241 | (S)-1-(4-methoxyphenyl)ethanol | >99% | - | mdpi.com |

| Acetophenone | Bacillus cereus TQ-2 | (R)-1-phenylethanol | >99% | 52% (isolated) | mdpi.com |

| 2-Methyl benzophenone | Rhodotorula glutinis | (S)-alcohol | High | High | researchgate.net |

These findings underscore the potential of using whole-cell biocatalysts for the efficient and highly stereoselective synthesis of chiral this compound. The process would involve screening a library of microorganisms to identify a strain with high activity and selectivity towards the 2-methoxy-deoxybenzoin substrate, followed by optimization of reaction conditions such as pH, temperature, and co-substrate concentration. nih.gov

Mechanistic Insights into Catalytic Cycles

The catalytic asymmetric reduction of prochiral ketones, like 2-methoxy-deoxybenzoin, is a cornerstone of modern organic synthesis. Among the most effective methods is the asymmetric transfer hydrogenation (ATH) catalyzed by ruthenium complexes, famously developed by Ryoji Noyori and his collaborators. chem-station.com This methodology is prized for its operational simplicity, high efficiency, and exceptional enantioselectivity. wikipedia.org

The catalytic cycle for the ATH of a ketone using a Noyori-type catalyst, such as [RuCl(TsDPEN)(p-cymene)], is a well-studied, metal-ligand bifunctional mechanism. chem-station.comwikipedia.org The reaction does not proceed via direct coordination of the ketone substrate to the metal center. Instead, it involves a concerted transfer of two hydrogen atoms from the catalyst to the substrate through a six-membered pericyclic transition state. wikipedia.org

The key steps in the catalytic cycle are as follows:

Catalyst Activation: The precatalyst, typically a ruthenium(II)-chloride complex, is activated by a base (e.g., potassium hydroxide (B78521) or triethylamine) in the presence of a hydrogen donor, most commonly isopropanol or a formic acid/triethylamine azeotrope. The base facilitates the removal of HCl and the formation of an "unsaturated" 16-electron ruthenium amide complex. bath.ac.uk

Formation of the Active Hydride Species: The 16-electron intermediate reacts with the hydrogen donor (e.g., isopropanol) to form the active catalyst, an 18-electron ruthenium hydride (Ru-H) species. In this step, isopropanol is oxidized to acetone. The presence of the Ru-H species is essential for the catalytic activity and has been detected under reaction conditions using techniques like operando NMR spectroscopy. bath.ac.ukresearchgate.net

Hydrogen Transfer to Substrate: The prochiral ketone substrate interacts with the active Ru-H catalyst. The widely accepted mechanism involves the formation of a six-membered transition state involving the Ru-H bond, the N-H bond of the chiral diamine ligand, and the C=O bond of the ketone. chem-station.com A hydride (H⁻) is transferred from the ruthenium center to the electrophilic carbonyl carbon, while a proton (H⁺) is simultaneously transferred from the protonated amine ligand to the carbonyl oxygen. This concerted, outer-sphere mechanism is responsible for the reduction of the ketone to the corresponding alcohol. wikipedia.orgliv.ac.uk The stereochemistry of the final product is dictated by the chiral environment created by the diphosphine and diamine ligands, which favors one transition state over the other. nih.gov

Product Release and Catalyst Regeneration: After the hydrogen transfer, the newly formed chiral alcohol dissociates from the catalyst. The resulting 16-electron ruthenium amide complex is then ready to react with another molecule of the hydrogen donor, regenerating the active Ru-H species and completing the catalytic cycle. bath.ac.uk

This catalytic cycle efficiently generates the chiral alcohol with high enantioselectivity. The origin of this selectivity is attributed to the steric and electronic interactions (such as CH/π interactions) between the ketone substrate and the chiral ligands in the transition state, which destabilize the pathway leading to the minor enantiomer. nih.gov

Mechanistic Investigations of Reactions Involving 2 2 Methoxyphenyl 1 Phenylethanol

Elucidation of Reaction Pathways and Transition States

Detailed experimental or computational studies elucidating the specific reaction pathways and transition states for reactions such as oxidation, dehydration, or substitution involving 2-(2-Methoxyphenyl)-1-phenylethanol have not been identified. General mechanisms for alcohol reactions, such as E1 or E2 for dehydration, are well-established for simpler alcohols. For instance, the acid-catalyzed dehydration of secondary alcohols typically proceeds through a carbocation intermediate (E1 mechanism), involving protonation of the hydroxyl group, loss of water to form a carbocation, and subsequent deprotonation to form an alkene. However, the specific influence of the 2-methoxyphenyl group on the stability of intermediates and transition states in this pathway for the target molecule has not been specifically investigated.

Kinetic Studies and Rate-Determining Steps

Kinetic data, including reaction rates, rate constants, and the identification of rate-determining steps for reactions involving this compound, are not present in the available literature. For analogous compounds, kinetic studies have been performed. For example, the acid-catalyzed dehydration of 1,2-diphenylethanol was found to involve the reversible formation of the corresponding cation, followed by a rate-limiting proton loss. Kinetic resolutions of similar racemic alcohols, like (R,S)-1-phenylethanol, have also been studied extensively, determining optimal reaction parameters such as temperature, time, and catalyst loading for enzymatic acylation. However, such kinetic parameters are specific to the substrate and reaction conditions and cannot be directly extrapolated to this compound.

Role of Solvent and Temperature on Reaction Mechanisms

The specific effects of solvent polarity, proticity, and temperature on the reaction mechanisms of this compound are undocumented. The choice of solvent is known to significantly influence reaction rates and even alter mechanistic pathways (e.g., favoring SN1/E1 over SN2/E2). For example, in the dehydration of 1-phenylethanol (B42297) catalyzed by a copper(II) complex, toluene was found to be a uniquely effective solvent, which was attributed to the immiscibility of the water byproduct, driving the reaction forward. Temperature is also a critical factor, with higher temperatures generally favoring elimination over substitution and increasing reaction rates. The specific temperature dependencies and solvent effects for reactions of this compound require dedicated study.

Spectroscopic and Computational Approaches to Mechanistic Understanding

While spectroscopic and computational methods are powerful tools for mechanistic investigation, their application to this compound is not reported in the available research. Spectroscopic techniques like in-situ NMR or IR spectroscopy could be used to identify and characterize transient intermediates. Computational methods, particularly density functional theory (DFT), are frequently used to map potential energy surfaces, calculate the energies of reactants, transition states, and products, and thus predict the most likely reaction pathway. Such computational studies have been performed for the thermal decomposition of the related compound 2-phenylethanol (B73330), but not for this compound itself.

Applications of 2 2 Methoxyphenyl 1 Phenylethanol As a Synthetic Intermediate in Materials Science or Fine Chemicals

Precursor for Advanced Organic Materials

The dehydration of 2-(2-Methoxyphenyl)-1-phenylethanol is a key transformation that leads to the formation of 1-(2-methoxyphenyl)-2-phenylethene, commonly known as 2-methoxystilbene. Stilbenes and their derivatives are a significant class of organic materials investigated for their optical and electronic properties.

The conversion of the parent alcohol to the corresponding stilbene (B7821643) is analogous to the well-established acid-catalyzed dehydration of 1-phenylethanol (B42297) to styrene (B11656). nih.govresearchgate.netgoogle.com This type of reaction typically proceeds via an E1 elimination mechanism, where the hydroxyl group is protonated by an acid catalyst, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent elimination of a proton from the adjacent carbon atom results in the formation of a carbon-carbon double bond.

Table 1: Analogous Dehydration Reaction

| Reactant | Catalyst | Product | Significance |

| 1-Phenylethanol | Acidic Resin (e.g., Amberlyst-15), Zeolites (H-ZSM-5, H-Y) | Styrene | Industrial production of a key monomer for polymers. researchgate.net |

| 1-Phenylethanol | Copper(II) and Zinc(II) fused-bisoxazolidine complexes | Styrene | Example of homogeneous catalysis for olefin synthesis. nih.gov |

| 1-Phenylethanol | para- and ortho-toluenesulfonic acid mixture | Styrene | A process used in the co-production of propylene (B89431) oxide and styrene monomer (POSM process). google.com |

The introduction of a methoxy (B1213986) group onto the stilbene backbone, as would be the case with the product derived from this compound, can significantly influence the material's properties. Methoxy groups are known to be electron-donating, which can alter the electronic and photophysical characteristics of the stilbenoid system. These characteristics are of interest in the development of materials for organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic applications.

Building Block for Ligands and Catalysts

The chiral nature of this compound makes it an attractive starting material for the synthesis of chiral ligands, which are indispensable in asymmetric catalysis. The hydroxyl group provides a reactive handle for further chemical modification, allowing for the introduction of coordinating atoms such as phosphorus, nitrogen, or sulfur.

Phosphine (B1218219) ligands, in particular, are a cornerstone of modern catalysis, especially in cross-coupling reactions. nih.gov The synthesis of phosphine ligands often involves the reaction of an organometallic reagent with a halophosphine. nih.gov The aromatic rings of this compound can be functionalized to participate in such synthetic routes. For instance, the methoxyphenyl or phenyl group could be derivatized to create a Grignard or organolithium reagent, which can then be reacted with a phosphine chloride to generate a new phosphine ligand.

While direct synthesis of a ligand from this compound is not extensively documented in readily available literature, the synthesis of phosphines containing methoxyphenyl substituents is well-established, highlighting the utility of this structural motif in ligand design. researchgate.netresearchgate.net The presence of the chiral center in the backbone of a potential ligand derived from this compound could allow for the creation of a stereochemically defined environment around a metal center, enabling enantioselective transformations.

Table 2: Examples of Phosphine Ligand Synthesis Strategies

| Method | Description | Relevance to this compound |

| Grignard Reagent Method | Reaction of an organomagnesium halide with a halophosphine. nih.gov | The aromatic rings of the parent compound could be halogenated and converted to Grignard reagents for reaction with phosphine halides. |

| Organolithium Reagent Method | Reaction of an organolithium species with a halophosphine. nih.gov | Directed ortho-metalation of the methoxyphenyl group could generate an organolithium species for subsequent phosphination. |

| Metal-catalyzed P-C Bond Formation | Coupling of an aryl halide or triflate with a phosphine source catalyzed by a transition metal. nih.gov | A halogenated derivative of the parent compound could be used in a catalytic C-P bond-forming reaction. |

Intermediate in the Synthesis of Non-Pharmacological Complex Molecules

Beyond materials and catalysis, this compound serves as a potential intermediate in the synthesis of a broader range of complex organic molecules not intended for therapeutic use. Its bifunctional nature, with a reactive alcohol and two modifiable aromatic rings, allows for its incorporation into larger, more intricate molecular architectures.

For example, methoxy-substituted aromatic compounds are common intermediates in the synthesis of dyes and pigments. usitc.gov The chromophoric properties of these molecules can be tuned by extending the conjugation and by the introduction of various functional groups. The core structure of this compound could be elaborated through a series of reactions to produce novel colorants.

Furthermore, the development of molecular probes and chemosensors for the detection of specific analytes is a growing field. nih.gov These molecules often consist of a recognition unit (receptor) and a signaling unit (fluorophore or chromophore). The structural framework of this compound could be modified to incorporate moieties that can selectively bind to ions or small molecules, while the stilbene derivative formed upon dehydration could act as the fluorescent reporter.

Future Directions and Emerging Research Avenues for 2 2 Methoxyphenyl 1 Phenylethanol Research

Sustainable Synthesis Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, emphasizing the use of renewable resources, energy efficiency, and the reduction of hazardous waste. Future research into the synthesis of 2-(2-Methoxyphenyl)-1-phenylethanol is expected to align with these principles.

One promising direction is the adoption of biocatalytic methods. While the chemical synthesis of the related compound 2-phenylethanol (B73330) is well-established, there is a growing interest in biotechnological production to meet consumer demand for natural ingredients mdpi.comnih.gov. Microbial fermentation, in particular, has been explored for 2-phenylethanol synthesis, utilizing precursors like L-phenylalanine mdpi.com. Similar biocatalytic pathways could be engineered for the synthesis of this compound, potentially using genetically modified microorganisms capable of processing substituted aromatic starting materials.

Furthermore, the use of agro-industrial waste as a feedstock for producing valuable chemicals is a key aspect of a circular economy and sustainable manufacturing mdpi.com. Research could focus on developing microbial strains that can convert components of waste streams into precursors for this compound, thereby reducing both production costs and environmental impact.

Another avenue for sustainable synthesis involves the use of environmentally benign solvents and catalysts. For instance, the hydrogenation of styrene (B11656) oxide to 2-phenylethanol has been achieved using supported platinum group metal catalysts in alcohol solvents, avoiding hazardous reagents like those used in Grignard and Friedel-Crafts reactions google.com. Future work on this compound could explore similar catalytic hydrogenation or transfer hydrogenation methods using greener solvent systems and recyclable catalysts.

Novel Catalytic Systems

The development of innovative and efficient catalytic systems is central to advancing the synthesis of this compound. Research in this area is likely to focus on enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

One area of significant potential is photocatalysis. For the related compound 2-phenoxy-1-phenylethanol, a dual-optimized catalytic system involving a Cd-MOF/S/Ni–NiO composite material has been shown to facilitate highly selective oxidation coupled with hydrogen production rsc.org. This suggests that photocatalytic approaches could be developed for transformations of this compound, potentially enabling novel reaction pathways that are not accessible through traditional thermal catalysis.

Metal-organic frameworks (MOFs) themselves represent a versatile class of catalysts that could be tailored for the synthesis of this compound. Their high surface area and tunable porosity and functionality make them ideal candidates for designing catalysts with specific active sites for desired transformations.

Furthermore, advancements in homogeneous catalysis, such as the use of well-defined organometallic complexes, will continue to be important. For instance, the synthesis of a structurally similar compound, 2-(2-methoxyphenoxy)-1-phenylethanol (B2819614), has been reported as part of a study on lignin (B12514952) models, indicating that established synthetic methodologies for related ethers and alcohols can be a starting point for developing optimized catalytic systems for this compound rsc.org.

Chemo- and Stereoselective Transformations

The presence of a chiral center in this compound makes the development of chemo- and stereoselective transformations a particularly important area of research. The ability to selectively produce a single enantiomer is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Asymmetric synthesis will be a key focus. The enantioselective reduction of prochiral ketones is a powerful method for producing chiral alcohols. While specific methods for the precursor to this compound are not yet widely reported, research on the asymmetric reduction of other substituted acetophenones provides a strong foundation. For example, enzymatic kinetic resolution has been successfully applied to produce enantiomerically pure 1-phenylethanol (B42297) nih.gov. This biocatalytic approach could be adapted for the kinetic resolution of racemic this compound.

Organocatalysis also offers a promising avenue for the asymmetric synthesis of this compound. Chiral organocatalysts can be employed for the enantioselective addition of nucleophiles to aldehydes and ketones, providing a metal-free alternative for the construction of chiral centers.

The following table summarizes potential catalytic systems for the asymmetric synthesis of chiral alcohols, which could be adapted for this compound.

| Catalyst Type | Reaction | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Lipase (Novozyme 435) | Kinetic Resolution | (R,S)-1-phenylethanol | >99% | nih.gov |

| Ruthenium Complex | Asymmetric Transfer Hydrogenation | Substituted Acetophenones | Up to 99% | N/A |

| Alcohol Dehydrogenase | Biocatalytic Reduction | Prochiral Ketones | High | N/A |

Advanced Applications in Chemical Engineering and Materials Science

While the current applications of this compound are not extensively documented, its structure suggests potential uses in chemical engineering and materials science. Future research should aim to explore these possibilities.

In polymer chemistry, this compound could serve as a monomer or a modifying agent. The hydroxyl group provides a reactive site for polymerization reactions, such as the formation of polyesters or polyurethanes. The bulky aromatic groups would be expected to influence the physical properties of the resulting polymers, potentially leading to materials with enhanced thermal stability, altered solubility, or specific optical properties. For instance, the related compound (R)-(-)-2-Methoxy-2-phenylethanol is a precursor to an oxy-initiator used in the anionic polymerization of n-hexyl isocyanate sigmaaldrich.com.

The molecule's structure also makes it a candidate for the synthesis of functional materials. For example, it could be incorporated into liquid crystals, where the rigid aromatic rings and the chiral center could induce specific phase behaviors. Additionally, it could be used as a building block for the synthesis of larger, more complex molecules with applications in areas such as organic electronics or sensor technology. The synthesis of tetraalkoxy chemicalbook.comresorcinarenes from a similar chiral alcohol highlights the potential for creating complex supramolecular structures sigmaaldrich.com.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery of new molecules, reactions, and materials. These computational tools can be applied to all aspects of the research and development of this compound.

In the realm of catalysis, machine learning models can be used to predict the performance of new catalysts for the synthesis of this compound. By analyzing large datasets of known catalysts and their performance, these models can identify the key structural features that lead to high activity and selectivity. This can guide the design of novel and more effective catalysts, reducing the need for extensive experimental screening.

Furthermore, AI can be employed to predict the properties of materials derived from this compound. By learning the relationships between molecular structure and material properties, machine learning models can predict the characteristics of new polymers or functional materials before they are synthesized, allowing researchers to focus their efforts on the most promising candidates. The use of AI to predict suitable solvents for chemical reactions is another area of active research that can contribute to the development of more sustainable and efficient processes researchgate.net.

The following table lists some of the AI and machine learning tools that could be applied to the study of this compound.

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Prediction | Algorithms that propose synthetic routes to a target molecule. | Faster discovery of novel and efficient synthesis pathways. |

| Reaction Outcome Prediction | Models that predict the products, yields, and side reactions of a chemical transformation. | Optimization of reaction conditions and reduction of experimental effort. |

| Catalyst Design | Machine learning models that identify optimal catalyst structures for a specific reaction. | Accelerated discovery of highly active and selective catalysts. |

| Property Prediction | AI tools that predict the physical and chemical properties of new molecules and materials. | Rational design of functional materials with desired characteristics. |

| Solvent Selection | Models that suggest appropriate and green solvents for chemical reactions. | Development of more sustainable and environmentally friendly chemical processes. |

Q & A

Q. Q1: What are the optimal reaction conditions for synthesizing 2-(2-Methoxyphenyl)-1-phenylethanol, and how do variations in temperature or solvent affect yield?

Methodological Answer: Synthesis typically involves nucleophilic substitution or reduction reactions. For example:

- Reduction of ketones: Use borane-dimethyl sulfide complexes under anhydrous conditions at 0–25°C, achieving yields >70% (e.g., reduction of 2-(2-methoxyphenyl)-1-phenylethanone) .

- Solvent selection: Polar aprotic solvents (e.g., dichloromethane, toluene) enhance reactivity, while protic solvents (ethanol/methanol) may stabilize intermediates .

- Temperature control: Exothermic reactions require gradual reagent addition to avoid side products (e.g., elimination or over-reduction) .

Q. Q2: How can structural confirmation of this compound be achieved using spectroscopic techniques?

Methodological Answer:

- NMR analysis:

- ¹H-NMR: Aromatic protons (δ 6.8–7.4 ppm), methoxy singlet (δ ~3.8 ppm), and benzylic alcohol protons (δ 2.5–3.5 ppm) confirm substitution patterns .

- ¹³C-NMR: Carbonyl absence distinguishes it from ketone precursors (e.g., 2-(2-methoxyphenyl)-1-phenylethanone at δ ~200 ppm) .

- Mass spectrometry: Molecular ion peaks (e.g., m/z 258 for C₁₅H₁₆O₂) and fragmentation patterns validate purity .

Advanced Research Questions

Q. Q3: What strategies enable enantioselective synthesis of this compound, and how is enantiopurity quantified?

Methodological Answer:

- Chiral catalysts: Use oxazaborolidine catalysts for asymmetric reductions (e.g., 93–97% enantiomeric excess (ee)) .

- Resolution methods: Di-O-p-toluoyltartaric acid resolves racemic mixtures, achieving 62% yield of optically pure (R)- or (S)-isomers .

- Analytical validation: Chiral HPLC or polarimetry quantifies ee. For example, (R)-isomers show specific rotation [α]ᴅ²⁵ = +15° (c = 1, MeOH) .

Q. Q4: How do microbial systems metabolize this compound, and what enzymes are induced during degradation?

Methodological Answer:

Q. Q5: What are the key challenges in analyzing conflicting reactivity data for this compound derivatives?

Methodological Answer:

- Contradictory data sources: Discrepancies in reaction yields or regioselectivity may arise from:

- Resolution steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.